molecular formula C20H16ClNO B3829342 N-(4-chlorophenyl)-2,2-diphenylacetamide CAS No. 24765-98-8

N-(4-chlorophenyl)-2,2-diphenylacetamide

Cat. No.: B3829342
CAS No.: 24765-98-8
M. Wt: 321.8 g/mol
InChI Key: UAAUZMDWJGNYMH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group and two diphenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2-diphenylacetamide typically involves the reaction of 4-chloroaniline with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be used to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,2-diphenylacetamide
  • This compound derivatives
  • This compound analogs

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological profiles, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-17-11-13-18(14-12-17)22-20(23)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAUZMDWJGNYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308139
Record name N-(4-chlorophenyl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24765-98-8
Record name NSC202496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-chlorophenyl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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